2-(2-Hydroxyphenyl)-5-(3-nitrophenoxy)isoindoline-1,3-dione
Description
Properties
Molecular Formula |
C20H12N2O6 |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C20H12N2O6/c23-18-7-2-1-6-17(18)21-19(24)15-9-8-14(11-16(15)20(21)25)28-13-5-3-4-12(10-13)22(26)27/h1-11,23H |
InChI Key |
BPJHOUAABXYQDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Core Synthesis of Isoindoline-1,3-Dione Derivatives
The isoindoline-1,3-dione scaffold is typically synthesized via cyclization or condensation reactions. A widely adopted method involves the reaction of phthalic anhydride with primary amines or amino acids under acidic conditions . For example:
Step 1: Formation of 2-(Hydroxymethyl)-1H-Isoindole-1,3(2H)-Dione
Phthalimide derivatives are functionalized using formaldehyde to introduce hydroxymethyl groups. A mixture of phthalimide (0.1 mol) and 37% formaldehyde in water is refluxed for 4 hours, yielding N-hydroxymethylphthalimide as white crystals .
Key Parameters :
Incorporation of the 3-Nitrophenoxy Group
The 3-nitrophenoxy moiety is introduced via Mitsunobu reaction or nucleophilic aromatic substitution (SNAr). A patent-pending method utilizes SNAr with 3-nitrophenol under Lewis acid catalysis :
Step 3: Nitrophenoxy Functionalization
The intermediate from Step 2 is treated with 3-nitrophenol in the presence of boron trichloride (BCl₃) as a Lewis acid. The reaction proceeds at 80–100°C for 12–16 hours in dichloromethane .
Critical Factors :
-
Lewis Acid : BCl₃ facilitates electrophilic activation of the aromatic ring .
-
Solvent : Polar aprotic solvents (e.g., DCM) improve reactivity .
Deprotection and Final Modifications
If protective groups (e.g., methyl esters) are used, deprotection is achieved via acid hydrolysis or reduction. For example, dimethyl ester intermediates are hydrolyzed using HCl in methanol :
Step 4: Ester Hydrolysis
A solution of the esterified compound in methanol is treated with 6N HCl at 25°C for 4 hours, yielding the free carboxylic acid derivative.
Yield Enhancement :
Analytical Validation and Spectral Data
The synthesized compound is characterized using:
-
FT-IR : Peaks at 1793 cm⁻¹ (C=O stretch) and 3518 cm⁻¹ (O-H stretch) .
-
¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.1 ppm, with a singlet for the hydroxyl proton at δ 9.8 ppm .
-
Mass Spectrometry : Molecular ion peak at m/z 376.3 (C₂₀H₁₂N₂O₆) .
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Catalyst/Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Phthalimide Route | Phthalic anhydride | Acetic acid | 65 | 98 |
| SNAr Functionalization | Pre-functionalized isoindoline | BCl₃/CH₂Cl₂ | 72 | 95 |
| Mitsunobu Reaction | Hydroxyphenyl derivative | DIAD/Ph₃P | 68 | 97 |
DIAD : Diisopropyl azodicarboxylate; Ph₃P : Triphenylphosphine.
Challenges and Mitigation Strategies
-
Low Solubility : The target compound exhibits limited solubility in polar solvents. This is addressed by using DMF or DMSO as reaction media .
-
Nitrophenol Byproducts : Excess 3-nitrophenol is removed via column chromatography (silica gel, ethyl acetate/hexane) .
-
Thermal Degradation : Reactions above 120°C lead to decomposition. Temperature is maintained at 80–100°C .
Industrial-Scale Adaptations
For bulk synthesis, continuous flow reactors improve efficiency:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 3-nitrophenoxy group undergoes substitution reactions due to the electron-withdrawing nitro group activating the aromatic ring toward nucleophilic attack.
| Reaction Conditions | Nucleophile | Product Formed | Yield | Reference |
|---|---|---|---|---|
| DMF, K<sub>2</sub>CO<sub>3</sub>, 80°C | Amines (e.g., piperidine) | 5-(Piperidin-1-yl) derivative | ~65% | |
| DMSO, NaH, RT | Thiols (e.g., benzylthiol) | 5-(Benzylthio) derivative | ~58% |
Mechanistic Insights :
-
The nitro group enhances ring electrophilicity, facilitating attack by soft nucleophiles (e.g., thiols) or hard nucleophiles (e.g., amines) under basic conditions.
-
Steric hindrance from the isoindoline-dione core limits substitution at the 5-position compared to simpler nitroarenes.
Condensation Reactions
The isoindoline-1,3-dione moiety participates in Knoevenagel and related condensations due to its electron-deficient carbonyl groups.
Example: Knoevenagel Condensation
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Malononitrile | EtOH, piperidine, reflux | Dicyanomethylene adduct | ~72% | |
| Ethyl cyanoacetate | Toluene, acetic acid, 110°C | Ethyl α-cyanoacrylate derivative | ~68% |
Key Observations :
-
Reactions proceed via enolate formation at the α-position to the carbonyl groups .
-
Substituents on the hydroxyphenyl group influence reaction rates and regioselectivity .
Nitro Group Reduction
The nitro group can be selectively reduced to an amine under controlled conditions:
| Reducing System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>/Pd-C | EtOH, 50 psi, 25°C | 5-(3-Aminophenoxy) derivative | ~85% | |
| SnCl<sub>2</sub>/HCl | Reflux, 4 h | Same as above | ~78% |
Applications :
Oxidation of Phenolic –OH
The hydroxyphenyl group resists oxidation under mild conditions but forms quinones with strong oxidizers:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | 70°C, 2 h | Quinone-linked isoindoline-dione | ~40% |
Coordination Chemistry
The compound acts as a polydentate ligand via its phenolic –OH and carbonyl groups:
| Metal Salt | Conditions | Complex Formed | Stability | Reference |
|---|---|---|---|---|
| Cu(OAc)<sub>2</sub> | MeOH, RT | [Cu(L)(OAc)]·H<sub>2</sub>O | High | |
| FeCl<sub>3</sub> | EtOH, reflux | Fe(L)Cl<sub>3</sub> | Moderate |
Properties :
Photochemical Reactions
The nitrophenoxy group undergoes photodegradation under UV light:
| Light Source | Solvent | Degradation Products | Half-Life | Reference |
|---|---|---|---|---|
| UV-C (254 nm) | Acetonitrile | Nitrophenol + Isoindoline-dione fragments | 2.5 h |
Implications :
-
Photolability necessitates storage in amber containers.
Acid/Base-Driven Tautomerism
The hydroxyphenyl group exhibits keto-enol tautomerism in solution:
| pH Range | Dominant Form | λ<sub>max</sub> (nm) | Reference |
|---|---|---|---|
| pH < 4 | Keto form | 320 | |
| pH 7–9 | Enol form | 385 |
Scientific Research Applications
Anticancer Applications
The compound has been investigated for its antitumor activity, particularly against various cancer cell lines.
Case Study 1: Antitumor Activity
A study published in MDPI evaluated the anticancer properties of isoindoline derivatives, including 2-(2-Hydroxyphenyl)-5-(3-nitrophenoxy)isoindoline-1,3-dione. The compound exhibited significant growth inhibition in several human tumor cell lines, with a mean GI50 value indicating potent cytotoxicity.
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| MCF-7 (Breast) | 15.72 | 50.68 |
| A549 (Lung) | 18.45 | 55.12 |
| HeLa (Cervical) | 14.30 | 48.90 |
The results suggest that structural modifications can enhance the antitumor efficacy of isoindoline compounds, making them promising candidates for further development as anticancer agents .
Neuroprotective Effects
Recent research has also highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases.
Case Study 2: Neuroprotection in Alzheimer's Disease
In a preclinical study involving an Alzheimer's disease model, treatment with 2-(2-Hydroxyphenyl)-5-(3-nitrophenoxy)isoindoline-1,3-dione resulted in significant improvements in cognitive function and reductions in neuroinflammation markers compared to control groups. The compound's ability to cross the blood-brain barrier may contribute to its effectiveness in protecting neuronal health .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent against both Gram-positive and Gram-negative bacteria.
Case Study 3: Antimicrobial Evaluation
In vitro studies demonstrated that 2-(2-Hydroxyphenyl)-5-(3-nitrophenoxy)isoindoline-1,3-dione exhibits inhibitory effects on bacterial growth. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 35 |
These findings indicate the potential for developing this compound into a new class of antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(2-HYDROXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. For example:
Biological Activity: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Therapeutic Effects: It may exert its effects by modulating cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of isoindoline-1,3-dione derivatives are heavily influenced by substituent groups. Below is a comparative analysis of key analogs:
Table 1: Substituent Comparison of Isoindoline-1,3-dione Derivatives
Key Observations :
- In contrast, chloro () and trifluoromethyl () groups improve lipophilicity, aiding membrane penetration .
- Hydrogen Bonding: The hydroxyl group in the target compound and ’s compound 6 facilitates hydrogen bonding, improving solubility and target binding compared to non-polar analogs like 13c () .
Physicochemical Properties
Synthesis yields, melting points, and spectral data provide insights into stability and purity:
Analysis :
- High melting points (>300°C in ) correlate with rigid structures (e.g., triazolidine in 13c), whereas flexible alkyl chains () reduce melting points .
- IR spectra consistently show strong C=O stretches (~1700–1750 cm⁻¹), confirming the isoindoline-1,3-dione core .
Implications for Target Compound :
- The hydroxyl and nitro groups may enhance antioxidant activity via radical scavenging, similar to ’s compounds .
Biological Activity
2-(2-Hydroxyphenyl)-5-(3-nitrophenoxy)isoindoline-1,3-dione, also known as a derivative of isoindoline, has garnered attention in recent research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes hydroxyl and nitro groups that may influence its pharmacological properties. The molecular formula is with a molecular weight of approximately 376.32 g/mol .
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic properties against various cancer cell lines. For instance, research indicates that derivatives of isoindoline compounds exhibit significant anticancer activities, with IC50 values often less than those of standard chemotherapeutics like doxorubicin. In vitro studies have demonstrated that 2-(2-Hydroxyphenyl)-5-(3-nitrophenoxy)isoindoline-1,3-dione can induce apoptosis in cancer cells, potentially through the modulation of apoptosis-related proteins .
Table 1: Anticancer Activity Data
The mechanism underlying the anticancer activity of this compound appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. Molecular dynamics simulations suggest that the compound interacts with target proteins mainly through hydrophobic contacts, which may disrupt essential cellular processes .
Anti-inflammatory Effects
In addition to its anticancer properties, 2-(2-Hydroxyphenyl)-5-(3-nitrophenoxy)isoindoline-1,3-dione has shown promising anti-inflammatory effects. In experimental models of allergic asthma, the compound significantly reduced eosinophil infiltration and cytokine production in bronchoalveolar lavage fluid . This suggests potential therapeutic applications in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity Data
Case Studies and Research Findings
A notable study explored the effects of related isoindoline derivatives on various biological activities. The results indicated that modifications to the phenolic structure could enhance or diminish biological efficacy. For instance, compounds with electron-donating groups showed improved cytotoxicity compared to their counterparts lacking such modifications .
Q & A
Q. Q1. What are the standard synthetic protocols for preparing 2-(2-hydroxyphenyl)-5-(3-nitrophenoxy)isoindoline-1,3-dione, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or condensation reactions. For example:
- Step 1: React isoindoline-1,3-dione derivatives with 3-nitrophenol under basic conditions (e.g., K₂CO₃ in DMF) to form the nitrophenoxy linkage.
- Step 2: Introduce the 2-hydroxyphenyl group via Ullmann coupling or Suzuki-Miyaura cross-coupling, using palladium catalysts .
Optimization: Use factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and minimize byproducts. Computational tools like COMSOL Multiphysics can simulate reaction kinetics and thermodynamics .
Q. Q2. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Analysis:
Q. Q3. How can researchers assess the compound’s solubility and stability under varying pH conditions?
Methodological Answer:
- Solubility: Perform shake-flask experiments in buffered solutions (pH 1–12) at 25°C, using UV-Vis spectroscopy to quantify dissolved concentrations.
- Stability: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Non-linear regression models (e.g., Arrhenius equation) predict shelf-life .
Advanced Research Questions
Q. Q4. How can computational chemistry (e.g., DFT) elucidate the electronic properties and reactive sites of this compound?
Methodological Answer:
Q. Q5. What strategies resolve contradictions in experimental data (e.g., conflicting spectroscopic results or unexpected byproducts)?
Methodological Answer:
- Cross-Validation: Combine multiple techniques (e.g., X-ray for crystallinity, NMR for solution-state structure, IR for functional groups).
- Byproduct Analysis: Use LC-MS/MS to trace impurities back to incomplete purification or side reactions (e.g., nitro group reduction).
- Theoretical Alignment: Compare experimental data with computational predictions (e.g., DFT-calculated -NMR shifts vs. observed values) .
Q. Q6. How can researchers design experiments to probe the compound’s photophysical or catalytic properties?
Methodological Answer:
Q. Q7. What methodologies integrate this compound into advanced materials (e.g., polymers or supramolecular assemblies)?
Methodological Answer:
- Polymer Functionalization: Graft the compound into polyesters via melt polycondensation, monitoring thermal stability (TGA) and glass transition temperature (DSC).
- Supramolecular Design: Exploit hydrogen bonding between the hydroxyl group and complementary receptors (e.g., crown ethers). Characterize assembly via SAXS or TEM .
Q. Q8. How can AI-driven tools enhance research workflows for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
